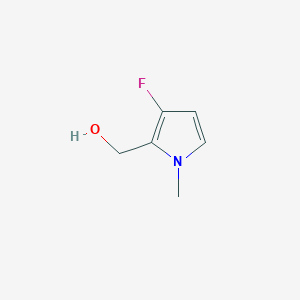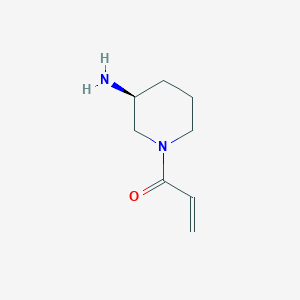
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is a chiral compound with significant potential in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Formation of the Propenone Moiety: The propenone moiety is introduced through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and propenone moiety allow it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The piperidine ring enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one: The enantiomer of the compound with different stereochemistry.
1-(3-Aminopiperidin-1-yl)propan-2-one: Lacks the double bond in the propenone moiety.
1-(3-Aminopiperidin-1-yl)but-2-en-1-one: Contains an additional carbon in the alkenone chain.
Uniqueness
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a propenone moiety
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-[(3S)-3-aminopiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2/t7-/m0/s1 |
InChIキー |
PEXKXXDOKRZDFT-ZETCQYMHSA-N |
異性体SMILES |
C=CC(=O)N1CCC[C@@H](C1)N |
正規SMILES |
C=CC(=O)N1CCCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


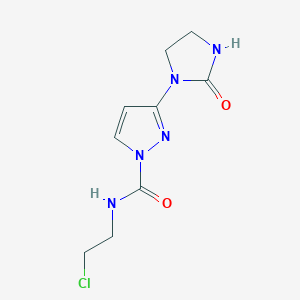
![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
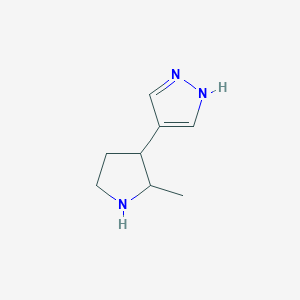
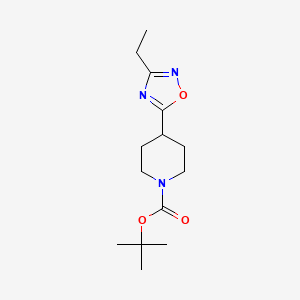

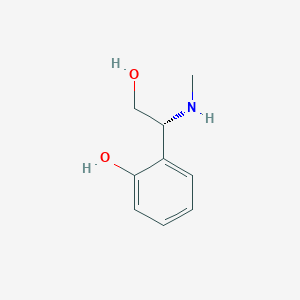

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
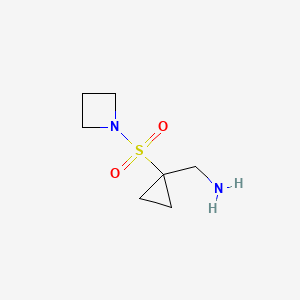
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)

